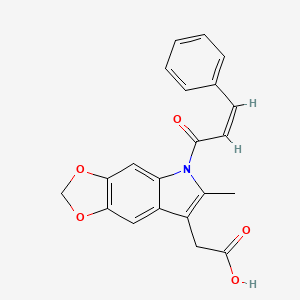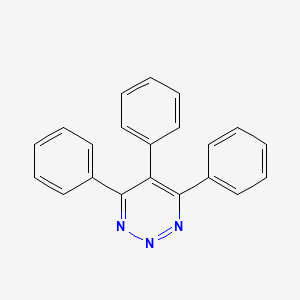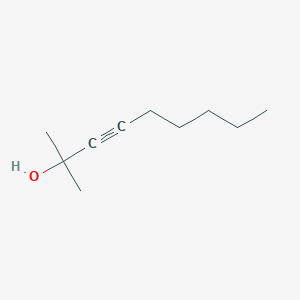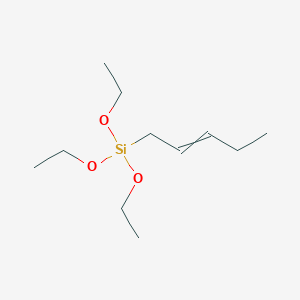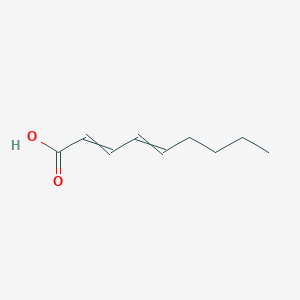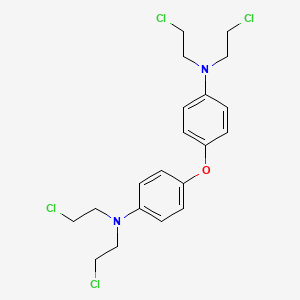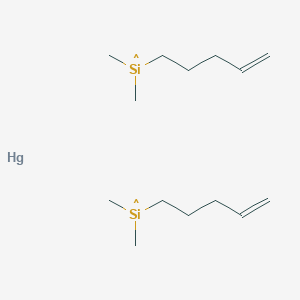
Dimethyl(pent-4-en-1-yl)silyl--mercury (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is a unique organometallic compound that features both silicon and mercury atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) typically involves the reaction of dimethyl(pent-4-en-1-yl)silane with a mercury(II) salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organomercury species.
Substitution: The silicon and mercury atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state mercury compounds, while substitution reactions can produce a variety of organosilicon and organomercury derivatives.
科学的研究の応用
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-mercury bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
作用機序
The mechanism by which Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) exerts its effects involves the interaction of its silicon and mercury atoms with various molecular targets. The silicon atom can form strong bonds with carbon and other elements, while the mercury atom can interact with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications.
類似化合物との比較
Similar Compounds
Dimethyl(pent-4-en-1-yl)silane: Lacks the mercury atom but has similar silicon chemistry.
Dimethylmercury: Contains mercury but lacks the silicon component.
Trimethylsilylmercury: Similar structure but with different alkyl groups.
Uniqueness
Dimethyl(pent-4-en-1-yl)silyl–mercury (2/1) is unique due to the presence of both silicon and mercury atoms within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
特性
CAS番号 |
51639-29-3 |
|---|---|
分子式 |
C14H30HgSi2 |
分子量 |
455.15 g/mol |
InChI |
InChI=1S/2C7H15Si.Hg/c2*1-4-5-6-7-8(2)3;/h2*4H,1,5-7H2,2-3H3; |
InChIキー |
RLIBRJSMZWYHCW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)CCCC=C.C[Si](C)CCCC=C.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


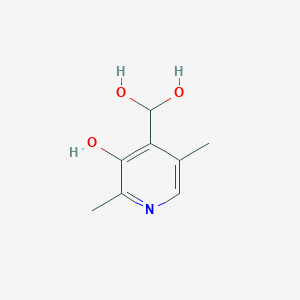
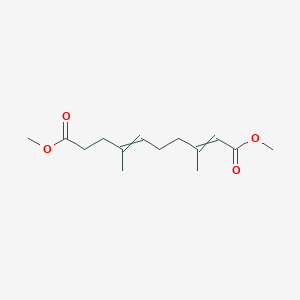
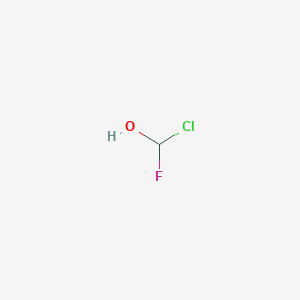

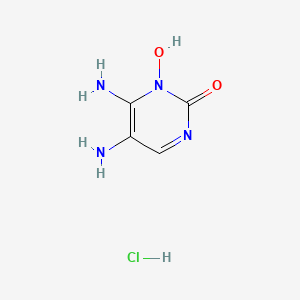
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

